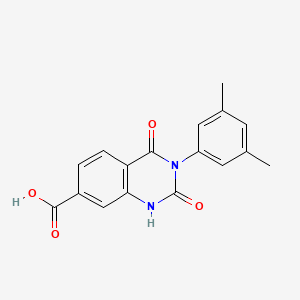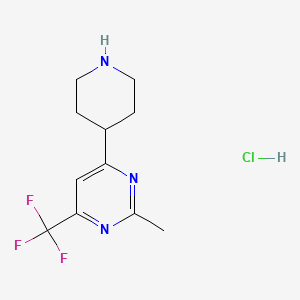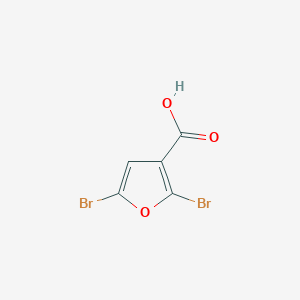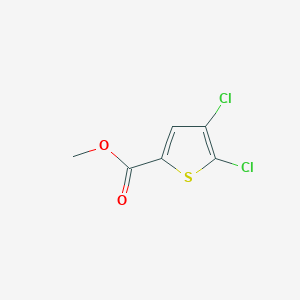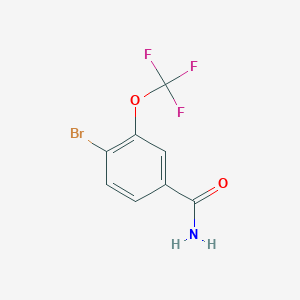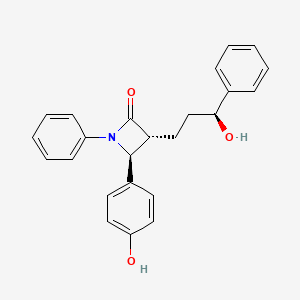![molecular formula C8H16Cl2N4O2 B1455124 N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamidedihydrochloride CAS No. 1361113-01-0](/img/structure/B1455124.png)
N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamidedihydrochloride
Vue d'ensemble
Description
Pyrazole is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole compounds are rarely found in natural products, which is probably related to the difficulty of N-N bond formation by living organisms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The pyrazole heterocyclic ring represents an important building block in different areas of organic and medicinal chemistry . It is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) .Chemical Reactions Analysis
Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Applications De Recherche Scientifique
Antimicrobial and Anticancer Agents
- Compounds related to N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamidedihydrochloride, such as pyrazole derivatives, have been investigated for their potential as antimicrobial and anticancer agents. Some of these compounds have shown higher anticancer activity than the reference drug, doxorubicin, and possess good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Coordination Complexes and Antioxidant Activity
- Pyrazole-acetamide derivatives have been used to synthesize coordination complexes with metals like Co(II) and Cu(II). These complexes demonstrate significant antioxidant activity, suggesting potential applications in biochemical and pharmaceutical fields (Chkirate et al., 2019).
Synthesis and Properties of Derivatives
- Various studies have focused on the synthesis and properties of pyrazole derivatives. For example, research on the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation reveals a method that significantly reduces reaction times, indicating potential for efficient industrial synthesis (Machado et al., 2011).
Antimicrobial and Fluorescence Probe Applications
- Pyrazol-4-yl- and 2H-chromene-based substituted anilines have been synthesized, showing significant antibacterial and antifungal activity. Additionally, some compounds exhibit emissions in the redshift region, which could have potential applications as fluorescence probes in biological imaging (Banoji et al., 2022).
Auxin Activities and Agricultural Implications
- Acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia have been synthesized and studied for their auxin activities, suggesting applications in agriculture, although the activities were not high in some cases (Yue et al., 2010).
Orientations Futures
The search for new pyrazole-based compounds is of great interest to the academic community as well as industry . In the last ten years, a large number of papers and reviews on the design, synthesis, and biological evaluation of different classes of pyrazoles and many pyrazole-containing compounds have been published .
Propriétés
IUPAC Name |
N-[2-(4-aminopyrazol-1-yl)ethyl]-2-methoxyacetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2.2ClH/c1-14-6-8(13)10-2-3-12-5-7(9)4-11-12;;/h4-5H,2-3,6,9H2,1H3,(H,10,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQVCDCCKSKMNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCN1C=C(C=N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamidedihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



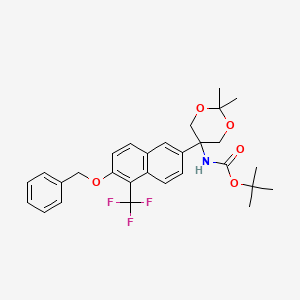
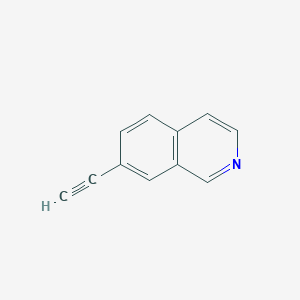
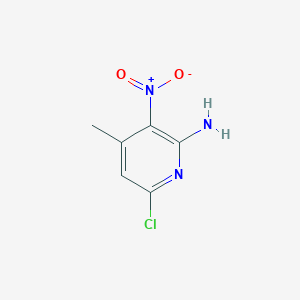
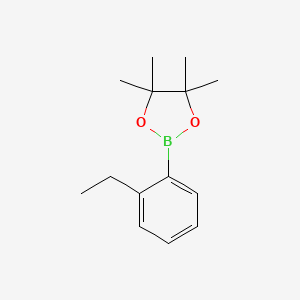
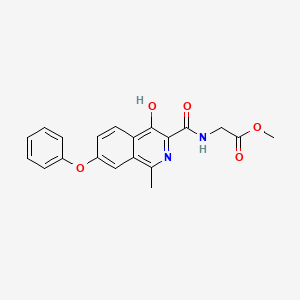
![3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid](/img/structure/B1455048.png)
![4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1455051.png)
![Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1455056.png)
